molecular formula C24H22ClN3O3 B12209109 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12209109
M. Wt: 435.9 g/mol
InChI Key: AFSWDWGLKIEPCH-UHFFFAOYSA-N
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Description

5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common method involves the cyclization of semicarbazone derivatives . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as silver nanoparticles . The process may also involve heating and the use of reagents like Vilsmeier-Haack reagent (DMF + POCl3 or PCl5) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit enzymes involved in cell division, leading to its potential anticancer effects .

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

5-[3-(2-chloroquinolin-3-yl)-5-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C24H22ClN3O3/c1-15-6-4-8-16(12-15)20-14-21(28(27-20)22(29)10-5-11-23(30)31)18-13-17-7-2-3-9-19(17)26-24(18)25/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,30,31)

InChI Key

AFSWDWGLKIEPCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCCC(=O)O

Origin of Product

United States

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